(7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine
Description
Properties
IUPAC Name |
(7S)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4/c1-4-2-9-5-6(8)10-3-11-7(5)12-4/h3-4,9H,2H2,1H3,(H,10,11,12)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLMBRKITFPTQL-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(N1)N=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC2=C(N1)N=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trichloropyrimidine and 2-amino-4-methylpyrimidine.
Cyclization Reaction: The key step involves the cyclization of these starting materials under specific conditions to form the tetrahydropteridine ring. This is usually achieved by heating the reactants in the presence of a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropteridine form.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, dihydropteridines, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic tool.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with nucleic acids or proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine
- Molecular Formula : C₈H₁₄N₄O
- Key Differences: Replaces the chloro group with a hydroxyl (-OH) and adds amino (-NH₂) and dimethyl groups at positions 5 and 4.
- Biological Relevance: Acts as a substrate in mixed-function oxygenase reactions and non-enzymatic hydroxylation processes (e.g., phenylalanine to tyrosine conversion). Less effective as a reductant compared to ascorbate .
- Applications : Used in studies of dihydrofolate analogs and enzymatic cofactor requirements .
2,4-Dichloro-5,6,7,8-tetrahydropteridine
- Molecular Formula : C₆H₇Cl₂N₄
- Key Differences : Contains two chloro groups (positions 2 and 4) instead of one.
Substituent Position and Ring System Modifications
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride
- Molecular Formula : C₁₄H₁₅Cl₂N₃
- Key Differences : Incorporates a benzyl group at position 7 and a pyrido-pyrimidine fused ring system instead of a pteridine core.
4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine
- Molecular Formula: Not explicitly stated (similar to C₁₀H₁₁ClN₄S).
- Key Differences: Features a thieno-pyrimidine fused ring system, altering electronic properties and binding affinity in enzyme inhibition studies .
Stereochemical and Conformational Variations
(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine
Comparative Data Table
Biological Activity
(7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine is a compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
- Molecular Formula : CHClN
- SMILES Notation : C[C@H]1CNC2=C(N1)N=CN=C2Cl
- InChI Key : SVLMBRKITFPTQL-BYPYZUCNSA-N
Biological Activity
The biological activity of this compound is primarily investigated in terms of its interaction with various biological pathways and potential therapeutic applications.
Modulation of Toll-like Receptors
Research indicates that compounds structurally related to tetrahydropteridines can modulate Toll-like receptors (TLRs), particularly TLR7. TLRs play a crucial role in the innate immune response by recognizing pathogens and initiating signaling cascades that lead to cytokine production. For instance, TLR7 agonists have shown promise in treating conditions such as HIV and certain cancers by enhancing immune responses .
1. Antiviral Activity
A study highlighted the potential of pteridine derivatives in antiviral therapies. Compounds that activate TLR7 can enhance the immune response against viral infections, suggesting a possible therapeutic role for this compound in enhancing antiviral immunity .
2. Anticancer Properties
In vitro studies have examined the cytotoxic effects of tetrahydropteridine derivatives on various cancer cell lines. While specific data on this compound is limited, related compounds have shown varying degrees of activity against leukemia and solid tumors. The mechanism often involves the induction of apoptosis in cancer cells .
Comparative Biological Activity Table
Q & A
Q. What are the optimal synthetic routes for (7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine?
Methodological Answer: The compound is synthesized via cyclization and chlorination reactions. A common approach involves refluxing a precursor (e.g., thienopyrimidone) with phosphorus oxychloride (POCl₃) and pyridine for 5 hours. The reaction mixture is then quenched in ice-cold water, and the product is isolated via filtration and recrystallized from ethanol . Optimization may include:
- Catalyst Screening : Testing pyridine derivatives for improved chlorination efficiency.
- Temperature Control : Maintaining reflux conditions (typically 110–120°C) to avoid side reactions.
- Purification : Sequential recrystallization using ethanol or methanol to achieve ≥95% purity.
Table 1: Synthetic Conditions and Yields
| Precursor | Reagents | Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Thienopyrimidone | POCl₃, pyridine | 5 | 65–70 | 95 | |
| Modified pyrimidone | POCl₃, DMAP* | 6 | 75–80 | 97 | Extrapolated from |
*DMAP = 4-Dimethylaminopyridine
Q. How is the structural identity of this compound confirmed?
Methodological Answer: Structural characterization employs:
- X-ray Crystallography : Determines absolute stereochemistry and bond angles. For related tetrahydropteridines, monoclinic systems (space group P2₁/n) with unit cell parameters (e.g., a = 10.395 Å, β = 110.015°) are reported .
- NMR Spectroscopy : Key signals include:
- ¹H NMR : Methyl protons at δ 1.2–1.5 ppm; aromatic protons at δ 7.3–8.1 ppm.
- ¹³C NMR : Chlorine-substituted carbon at δ 150–160 ppm .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical m/z (e.g., 215.2 for C₁₀H₁₂ClN₃).
Table 2: Key Analytical Data
| Technique | Key Observations | Reference |
|---|---|---|
| X-ray | Monoclinic system, Z = 4 | |
| ¹H NMR | δ 1.4 (s, 3H, CH₃) |
Advanced Research Questions
Q. How does this compound interact with enzymes like tyrosine 3-monooxygenase?
Methodological Answer: The compound may act as a pteridine analog, competitively inhibiting enzymes requiring 5,6,7,8-tetrahydropteridine cofactors. For example:
- Tyrosine 3-Monooxygenase (EC 1.14.16.1) : Assays measure inhibition by monitoring L-DOPA formation via HPLC. IC₅₀ values are determined by varying inhibitor concentrations .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to the pteridine-binding site, guided by crystal structures of homologous enzymes .
Q. What computational strategies are used to model the compound’s reactivity in biological systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate interactions with enzyme active sites (e.g., 100 ns trajectories in GROMACS) to assess stability of hydrogen bonds with conserved residues (e.g., Asp132 in tyrosine hydroxylase) .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior in enzymatic reactions .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer: Discrepancies (e.g., NMR shifts or crystallographic parameters) arise from solvent effects or polymorphic forms. Mitigation strategies include:
Q. What role does the compound play in tetrahydrobiopterin (BH4) biosynthesis studies?
Methodological Answer: As a structural analog, it may inhibit 6-pyruvoyl tetrahydropterin synthase (PTPS) or sepiapterin reductase. Experimental approaches include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
